molecular formula C15H16ClNO4S B239306 N-benzyl-4-chloro-2,5-dimethoxybenzenesulfonamide

N-benzyl-4-chloro-2,5-dimethoxybenzenesulfonamide

Cat. No. B239306
M. Wt: 341.8 g/mol
InChI Key: PLKVEFSHYBSDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-chloro-2,5-dimethoxybenzenesulfonamide, also known as CBBS, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has been synthesized and studied for its biological activity as an inhibitor of carbonic anhydrase enzymes.

Scientific Research Applications

N-benzyl-4-chloro-2,5-dimethoxybenzenesulfonamide has been studied for its potential applications in the field of medicinal chemistry, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in a variety of physiological processes, including the regulation of acid-base balance, respiration, and ion transport. Inhibition of these enzymes has been shown to have therapeutic potential for a range of conditions, including glaucoma, epilepsy, and cancer.

Mechanism of Action

N-benzyl-4-chloro-2,5-dimethoxybenzenesulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the concentration of bicarbonate ions in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects:
N-benzyl-4-chloro-2,5-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-convulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-4-chloro-2,5-dimethoxybenzenesulfonamide is that it is a relatively simple compound to synthesize, and it has been shown to have a high yield and purity. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, the mechanism of action of N-benzyl-4-chloro-2,5-dimethoxybenzenesulfonamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N-benzyl-4-chloro-2,5-dimethoxybenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase enzymes, which could have therapeutic potential for a range of conditions. Additionally, N-benzyl-4-chloro-2,5-dimethoxybenzenesulfonamide could be studied for its potential applications in the treatment of glaucoma, epilepsy, and cancer. Further research is also needed to fully understand the mechanism of action of N-benzyl-4-chloro-2,5-dimethoxybenzenesulfonamide and its effects on various physiological processes.

Synthesis Methods

The synthesis of N-benzyl-4-chloro-2,5-dimethoxybenzenesulfonamide involves the reaction between 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and benzylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through purification using column chromatography. The yield of the reaction is typically around 60-70%, and the purity of the product can be confirmed using techniques such as NMR and mass spectrometry.

properties

Product Name

N-benzyl-4-chloro-2,5-dimethoxybenzenesulfonamide

Molecular Formula

C15H16ClNO4S

Molecular Weight

341.8 g/mol

IUPAC Name

N-benzyl-4-chloro-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C15H16ClNO4S/c1-20-13-9-15(14(21-2)8-12(13)16)22(18,19)17-10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3

InChI Key

PLKVEFSHYBSDHV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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